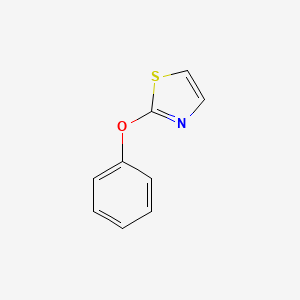

2-Phenoxy-1,3-thiazole

Description

Structure

3D Structure

Properties

CAS No. |

73120-22-6 |

|---|---|

Molecular Formula |

C9H7NOS |

Molecular Weight |

177.22 g/mol |

IUPAC Name |

2-phenoxy-1,3-thiazole |

InChI |

InChI=1S/C9H7NOS/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H |

InChI Key |

HKHXJOJUZSYKAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxy 1,3 Thiazole and Its Derivatives

Classical Approaches to 1,3-Thiazole Ring Formation Relevant to 2-Substitution

Classical syntheses of the 1,3-thiazole core primarily rely on building the heterocyclic ring from acyclic precursors. The renowned Hantzsch thiazole (B1198619) synthesis and other related cyclocondensation reactions are foundational in this regard.

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in thiazole chemistry. The conventional reaction involves the cyclocondensation of an α-haloketone with a thioamide. nih.gov This reaction proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

To adapt this method for the synthesis of 2-phenoxy-1,3-thiazole, a variation employing a phenoxy-substituted thio-precursor is required. The key starting material would be an O-aryl thiocarbamate, such as O-phenyl thiocarbamate, which serves as the source of the N-C-S fragment with the desired phenoxy group. The reaction with an α-haloketone, such as chloroacetone (B47974) or phenacyl bromide, would theoretically proceed through the established Hantzsch mechanism to yield the target this compound derivative.

Table 1: Proposed Hantzsch Synthesis for this compound Derivatives

| α-Haloketone | Thio-precursor | Product |

| α-Halo Ketone | O-Phenyl Thiocarbamate | This compound |

This table outlines the theoretical application of the Hantzsch synthesis using a phenoxy-substituted precursor.

Beyond the specific Hantzsch synthesis, broader cyclocondensation strategies can be employed. These methods involve the reaction of a molecule containing the phenoxy-thioamide or a related functionality with a suitable C2 synthon. For instance, the reaction of phenoxythiourea with an α-haloketone provides a direct route to 2-(phenoxyamino)-1,3-thiazoles, which are derivatives of the target compound.

Another approach involves the cyclization of pre-formed phenoxy-substituted thioamides. These intermediates can be synthesized and then subjected to cyclization conditions to form the thiazole ring. While specific literature examples for this compound via these classical routes are not as prevalent as for other substituted thiazoles, the fundamental principles of thiazole synthesis support their viability.

Modern and Sustainable Synthetic Strategies

Modern synthetic chemistry offers more direct and efficient routes to this compound, often by forming the C-O bond after the thiazole ring is already constructed. These methods include metal-catalyzed cross-coupling reactions and techniques that enhance sustainability and efficiency.

The most direct and widely applicable modern route to this compound involves the cross-coupling of a pre-formed 2-halo-1,3-thiazole (e.g., 2-bromo-1,3-thiazole or 2-chloro-1,3-thiazole) with phenol (B47542) or a substituted phenol. This strategy leverages powerful metal-catalyzed reactions to form the critical C(aryl)-O(phenol) bond.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming diaryl ether linkages. organic-chemistry.org In this reaction, a 2-halothiazole is heated with a phenol in the presence of a copper catalyst (such as CuI, Cu2O, or copper nanoparticles) and a base (like K3PO4 or Cs2CO3). nih.govmdpi.com The reaction scope has been improved over the years with the development of various ligands, such as picolinic acid, that allow the reaction to proceed under milder conditions. nih.govnih.gov

Buchwald-Hartwig Amination: More recently, the palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation. wikipedia.org This reaction offers a powerful alternative to the Ullmann coupling, often proceeding under milder conditions with a broader substrate scope. organic-chemistry.orgyoutube.com The system typically employs a palladium catalyst (e.g., Pd(OAc)2) in combination with a specialized phosphine (B1218219) ligand (such as BINAP or Xantphos) and a strong base (like NaOt-Bu). jk-sci.com This method facilitates the coupling of 2-halothiazoles with phenols to generate this compound derivatives efficiently.

Table 2: Comparison of Metal-Catalyzed C-O Coupling Methods

| Method | Catalyst System | Typical Base | Key Advantages |

| Ullmann Condensation | Copper (e.g., CuI, Cu2O) | K3PO4, Cs2CO3 | Lower cost of catalyst, well-established. organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Coupling | Palladium (e.g., Pd(OAc)2) + Phosphine Ligand | NaOt-Bu, K3PO4 | Milder reaction conditions, broader substrate scope, higher yields. wikipedia.orgorganic-chemistry.org |

This table compares the two primary metal-catalyzed methods for attaching the phenoxy group to a thiazole ring.

Emerging strategies in sustainable chemistry include the use of organocatalysts and biocatalysts to forge heterocyclic structures, reducing the reliance on heavy metals.

Organocatalysis: While less common for this specific transformation, organocatalytic methods are gaining traction in heterocyclic synthesis. For related structures like benzothiazoles, organocatalytic, enolate-mediated [3+2] cycloadditions have been developed, demonstrating the potential for metal-free synthesis of complex thiazole-containing molecules. nih.gov The direct application to form a C-O bond for this compound remains an area for future development.

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative. A novel chemoenzymatic, one-pot multicomponent synthesis of complex thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a biocatalyst. semanticscholar.orgmdpi.comsigmaaldrich.com This reaction proceeds under mild, enzyme-catalyzed conditions to afford thiazoles in high yields. mdpi.com Although this specific multicomponent reaction does not directly produce this compound, it establishes the principle that enzymes can be used to construct the thiazole core, opening a potential avenue for future biocatalytic routes to the target compound.

The Hantzsch thiazole synthesis, which can require long reflux periods under conventional heating, can be completed in minutes with significantly improved yields when performed under microwave irradiation. nih.govgrowingscience.comresearchgate.net Similarly, metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, benefit greatly from microwave assistance. nih.govmdpi.comnih.gov The use of microwave heating can reduce reaction times for Ullmann couplings from hours to minutes and often leads to cleaner reactions with higher yields of the desired this compound product. nih.gov This enhancement is attributed to the efficient and rapid heating of the polar reaction mixture by microwave energy. bepls.com

Table 3: Impact of Microwave-Assisted Synthesis on Reaction Efficiency

| Reaction Type | Conventional Heating | Microwave-Assisted |

| Hantzsch Synthesis | Hours, moderate yields | Minutes, high yields nih.govgrowingscience.com |

| Ullmann Coupling | Hours, moderate to good yields | Minutes, good to excellent yields nih.govnih.gov |

This table illustrates the typical improvements in reaction time and yield when switching from conventional heating to microwave irradiation for relevant synthetic methods.

Flow Chemistry Applications in this compound Production

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govjst.org.in While specific examples detailing the production of this compound using flow chemistry are not extensively documented in the reviewed literature, the principles and successes in the synthesis of related heterocyclic compounds, such as indolylthiazoles and other active pharmaceutical ingredients (APIs), highlight its potential. researchgate.netmdpi.comnih.gov

Flow reactors enable precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for optimizing reaction yields and minimizing the formation of byproducts. nih.govjst.org.in The ability to safely handle hazardous reagents and intermediates in a closed, continuous system makes flow chemistry particularly attractive for industrial-scale production. nih.gov For instance, the multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives has been successfully demonstrated, showcasing the efficiency of this approach in constructing complex heterocyclic systems in high yields and short reaction times. nih.gov The integration of in-line purification and analysis techniques further enhances the efficiency of flow synthesis, paving the way for automated and streamlined production processes. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact and enhance sustainability. researchgate.netnih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. uniroma1.itbepls.com

Key green chemistry approaches applicable to this compound synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. researchgate.netbepls.com

Ultrasound-Mediated Synthesis: Sonication can enhance reaction rates and efficiency by promoting better mixing and mass transfer. researchgate.netbepls.com

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. bepls.commdpi.com

Catalyst-Free and Solvent-Free Reactions: Whenever possible, eliminating the need for catalysts and solvents can lead to cleaner and more atom-economical processes. bepls.com

Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, are inherently green as they reduce the number of synthetic steps and waste generation. researchgate.netbepls.com

Recent reviews highlight a variety of environmentally benign methods for synthesizing thiazole derivatives, demonstrating the commitment of the scientific community to developing more sustainable chemical processes. nih.govbepls.com

Novel Synthetic Pathways for this compound Functionalization

The development of novel methods for the functionalization of the this compound scaffold is crucial for creating diverse libraries of compounds for various applications.

Direct C-H Bond Functionalization Strategies at the Thiazole Nucleus

Direct C-H bond functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic cores. researchgate.net This strategy avoids the pre-functionalization steps often required in traditional cross-coupling reactions. For thiazole derivatives, direct C-H arylation at the 2-position has been achieved using palladium/copper catalyst systems. researchgate.net This methodology allows for the introduction of various aryl groups directly onto the thiazole ring.

While direct C-H functionalization of the phenoxy group in this compound is not specifically detailed, the principles have been applied to similar aromatic systems. For example, palladium/copper co-catalyzed C-H bond functionalization has been used for the synthesis of benzobisthiazole derivatives. nih.gov These approaches offer a more direct route to substituted thiazoles, reducing the number of synthetic steps and associated waste.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. rug.nl They are particularly valuable for generating molecular diversity and are well-suited for the synthesis of heterocyclic scaffolds like thiazoles. researchgate.netnih.gov

Synthesis of Related Thiazoline (B8809763) and Thiazole Heterocycles with Phenoxy Moieties

The synthesis of related heterocycles, such as thiazolines, provides access to a broader range of chemical space and potential applications. researchgate.netnih.gov Thiazolines can be synthesized through various methods, including the cyclization of thioamides with appropriate reagents. researchgate.net These thiazoline rings can subsequently be oxidized to the corresponding thiazoles. researchgate.net

The incorporation of phenoxy moieties into these related heterocyclic systems can be achieved by using starting materials that already contain the phenoxy group or by introducing it at a later stage of the synthesis. The hybridization of thiazole with other heterocyclic rings, such as pyrazoline, has also been explored as a strategy to create novel molecular scaffolds with enhanced biological activities. ekb.eg

Table of Research Findings

| Synthetic Method | Key Features | Potential Application for this compound | References |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Industrial-scale production of this compound and its derivatives. | researchgate.net, mdpi.com, nih.gov, jst.org.in |

| Green Chemistry | Use of benign solvents, energy-efficient methods (microwave, ultrasound), and multicomponent reactions. | Sustainable and environmentally friendly synthesis pathways. | researchgate.net, nih.gov, uniroma1.it, bepls.com |

| Direct C-H Functionalization | Atom-economical introduction of functional groups directly onto the thiazole ring. | Efficient synthesis of functionalized this compound analogs. | nih.gov, researchgate.net |

| Multicomponent Reactions | One-pot synthesis of complex molecules, high efficiency, and diversity. | Rapid assembly of the this compound scaffold. | researchgate.net, rug.nl, bepls.com, nih.gov |

| Synthesis of Related Heterocycles | Access to diverse chemical structures like thiazolines. | Exploration of structure-activity relationships by modifying the heterocyclic core. | researchgate.net, researchgate.net, nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Phenoxy 1,3 Thiazole

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring and Phenoxy Moiety

The thiazole ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of an electron-donating group at the C2-position, such as the phenoxy group, can activate the ring towards electrophiles. ias.ac.inias.ac.in Calculated pi-electron density marks the C5 position as the primary site for electrophilic substitution. dergipark.org.trwikipedia.org

Electrophilic substitution on the thiazole ring typically occurs at the C5-position, which is the most electron-rich carbon atom. dergipark.org.trpharmaguideline.com The phenoxy group at C2 enhances this preference. For instance, electron-donating substituents at the C2 position facilitate the attack of electrophiles at C5, even under mild conditions. pharmaguideline.com Reactions like halogenation and sulfonation preferentially target this site. pharmaguideline.com If the C5 position is already occupied, electrophilic attack is unlikely to occur at other positions on the thiazole ring. pharmaguideline.com

The phenoxy moiety, being an activated aromatic system, also readily undergoes electrophilic substitution. The oxygen atom directs incoming electrophiles to the ortho and para positions. The specific outcome of a reaction can therefore be a mixture of products substituted on either the thiazole ring or the phenoxy group, depending on the precise reaction conditions and the nature of the electrophile.

Table 1: Regioselectivity in Electrophilic Substitution of 2-Phenoxy-1,3-thiazole

| Reaction Type | Primary Site of Attack (Thiazole Ring) | Primary Sites of Attack (Phenoxy Moiety) | Influencing Factors |

|---|---|---|---|

| Halogenation | C5 | ortho, para | Reagent, Solvent, Temperature |

| Nitration | C5 | ortho, para | Acid concentration, Temperature |

| Sulfonation | C5 | para | Reagent strength, Reaction time |

Nucleophilic Substitution Reactions at the Thiazole Carbon Atoms

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. dergipark.org.trpharmaguideline.com The phenoxy group at this position can act as a leaving group, particularly when attacked by strong nucleophiles or when the thiazole nitrogen is quaternized, which further increases the electrophilicity of the C2 carbon. pharmaguideline.com

The reactivity order for nucleophilic substitution on halothiazoles generally follows C2 > C5 > C4. While the phenoxy group is a poorer leaving group than a halogen, its displacement is feasible under forcing conditions. Reactions with strong nucleophiles like alkoxides or amines can lead to the substitution of the phenoxy group. sciepub.com

Reactions at the Phenoxy Substituent: Modifications and Derivatization

The phenoxy substituent itself can be chemically modified to introduce further functional diversity. These reactions typically leverage the existing reactivity of the phenyl ring or the ether linkage. For example, if the phenoxy group contains other substituents, such as a hydroxyl or amino group, these can be further derivatized through standard synthetic protocols like acylation, alkylation, or diazotization.

Furthermore, catalytic methods can be employed to functionalize the C-H bonds of the phenoxy ring, allowing for the introduction of new substituents without displacing the entire group from the thiazole core.

Cycloaddition Reactions Involving the 1,3-Thiazole Ring

Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the ring often necessitates high temperatures or the use of highly reactive dienophiles. wikipedia.org Diels-Alder reactions with alkynes can occur, typically followed by the extrusion of sulfur to yield a pyridine (B92270) derivative. wikipedia.org

Thiazolium salts, formed by the N-alkylation of the thiazole ring, are known to undergo [3+2] cycloaddition reactions. pharmaguideline.comrsc.org These reactions provide a pathway to complex fused heterocyclic systems. For example, highly efficient asymmetric [3+2] cycloaddition reactions of thiazolium salts with various electron-deficient components have been achieved using chiral catalysts, leading to enantioenriched hydropyrrolo-thiazoles. rsc.org

Rearrangement Reactions and Tautomerism Studies of this compound Systems

Rearrangement reactions are a key class of organic transformations where the carbon skeleton of a molecule is reorganized. pearson.com While this compound itself is not prone to simple tautomerism, its derivatives can undergo significant molecular rearrangements. One of the most relevant is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution common in diaryl ethers, sulfides, and sulfones. In the context of a suitably substituted this compound derivative (e.g., with a nucleophilic group at the ortho position of the phenoxy ring), a rearrangement involving the thiazole ring is plausible.

Another important class of rearrangements is the Beckmann rearrangement, which converts oximes into amides. masterorganicchemistry.com While not a direct reaction of this compound, functionalized derivatives containing a ketoxime group could undergo this transformation to yield N-substituted amides. masterorganicchemistry.com

Catalytic Transformations of this compound

Modern organic synthesis heavily relies on catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. This compound can be a substrate in such reactions. For instance, if the phenoxy ring or the thiazole ring is halogenated, it can participate in reactions like the Stille, Suzuki, or Heck couplings.

In a study on the Stille reaction, the interaction of halothiazoles with various organostannanes was investigated. researchgate.net It was found that palladium catalysts, such as those from the Buchwald series (e.g., Pd G3 DavePhos and Pd G4 Sphos), are effective for creating new C-C bonds at the thiazole core. researchgate.net These reactions allow for the synthesis of 2-hetarylthiazoles, demonstrating the utility of catalytic methods in functionalizing the thiazole scaffold. researchgate.net

Theoretical Studies of Reaction Mechanisms in this compound Chemistry

Computational chemistry provides valuable insights into the reactivity and reaction mechanisms of heterocyclic compounds. Density Functional Theory (DFT) calculations are often used to determine the electron density at various positions in the molecule, predict the most likely sites for electrophilic and nucleophilic attack, and model the energy profiles of reaction pathways.

Theoretical studies on the parent thiazole ring confirm that the C5 position is the primary site for electrophilic substitution, while the C2 position is the preferred site for nucleophilic attack and deprotonation by strong bases. wikipedia.orgresearchgate.net The presence of the 2-phenoxy group modifies the electronic properties of the ring, but the general reactivity patterns are maintained. The oxygen of the phenoxy group donates electron density into the ring system, enhancing the nucleophilicity of the C5 position.

Computational models can also elucidate the mechanisms of more complex reactions, such as cycloadditions and rearrangements, by calculating the structures and energies of transition states and intermediates. For example, theoretical investigations into the oxidation of substituted benzothiazoles have detailed the complex, multi-stage mechanisms involved. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Phenoxy 1,3 Thiazole and Its Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-phenoxy-1,3-thiazole and its derivatives. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

In the ¹H NMR spectrum of the parent thiazole (B1198619), characteristic signals are observed for the protons on the thiazole ring. For instance, in a CDCl₃ solution, the protons of thiazole resonate at specific chemical shifts: δ 9.97 (A), 8.42 (B), and 8.23 (C) ppm. The coupling constants between these protons are J(A,B) = 0.9 Hz, J(A,C) = 2.2 Hz, and J(B,C) = 3.6 Hz. chemicalbook.com For derivatives, the chemical shifts and coupling patterns of the aromatic protons on the phenoxy group and any substituents provide crucial information about their relative positions. For example, in a 2-(phenylthio)tetrahydro-2H-pyran, the phenyl protons appear as a multiplet in the range of δ 7.20-7.48 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the thiazole ring and the phenoxy group exhibit distinct chemical shifts. In the case of 2-(phenylthio)tetrahydro-2H-pyran, the phenyl carbons resonate at δ 135.5, 130.8, 128.8, and 126.7 ppm. rsc.org For more complex analogs, such as those synthesized for biological evaluation, detailed 1D and 2D NMR experiments are often necessary for complete signal assignment. mdpi.com

Fluorine-19 (¹⁹F) NMR is particularly useful for analogs that incorporate fluorine atoms, a common practice in medicinal chemistry to modulate physicochemical properties. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a valuable probe for structural confirmation and studying electronic effects within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole Analogs

| Compound | Nucleus | Thiazole Ring | Phenyl/Aryl Group | Other |

|---|---|---|---|---|

| Thiazole | ¹H | 9.97, 8.42, 8.23 | - | - |

| 2-(Phenylthio)tetrahydro-2H-pyran | ¹H | - | 7.20-7.48 | 5.21, 4.16-4.20, 3.57-3.60, 2.00-2.05, 1.81-1.86, 1.62 |

| 2-(Phenylthio)tetrahydro-2H-pyran | ¹³C | - | 135.5, 130.8, 128.8, 126.7 | 85.2, 64.5, 31.6, 25.6, 21.7 |

| Peganumal B (a methylthiazole alkaloid) | ¹H | 7.15 | 7.36, 7.22-7.16 | 6.30, 4.87, 3.91, 3.68, 2.59 |

| Peganumal B (a methylthiazole alkaloid) | ¹³C | 153.9, 138.6, 105.8 | 138.5, 138.0, 136.1, 135.0, 128.6, 128.3, 128.0 | 166.3, 75.2, 56.3, 33.7, 19.1 |

Data presented for illustrative purposes based on reported values for related structures. chemicalbook.comrsc.orgmdpi.com

Mass Spectrometry (HRMS, Fragmentation Pathways) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound and its analogs. nih.govnih.gov HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can undergo characteristic fragmentation, breaking at specific bonds. The resulting fragment ions are detected and their mass-to-charge ratios are measured. By analyzing these fragmentation pathways, it is possible to deduce the connectivity of atoms within the molecule, further confirming the proposed structure. For instance, cleavage of the ether linkage between the phenoxy group and the thiazole ring would be an expected fragmentation pathway for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.netresearchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions would include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the thiazole and phenyl rings, and the C-O-C stretching of the ether linkage. For substituted analogs, additional bands corresponding to the specific substituents would also be observed. For example, a nitro-substituted analog would show strong symmetric and asymmetric NO₂ stretching vibrations. scielo.org.za

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. physchemres.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The wavelengths of maximum absorption (λ_max) are characteristic of the conjugated system of the molecule. The UV-Vis spectrum of this compound is expected to show absorptions arising from π-π* transitions within the aromatic thiazole and phenoxy rings. The position and intensity of these absorptions can be influenced by the presence of substituents on either ring system.

Table 2: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Region/Value |

|---|---|---|

| Infrared (IR) | Aromatic C-H stretch | ~3100-3000 cm⁻¹ |

| C=C and C=N stretch | ~1600-1450 cm⁻¹ | |

| C-O-C stretch (ether) | ~1250-1000 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | π-π* transitions | ~250-350 nm |

Data is generalized based on typical values for similar aromatic and heterocyclic compounds. researchgate.netscielo.org.zaphyschemres.org

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present (typically carbon, hydrogen, nitrogen, and sulfur for thiazole derivatives). The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is routinely used in the characterization of newly synthesized this compound analogs. derpharmachemica.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and conformational details. st-andrews.ac.uk

For this compound or its analogs that can be crystallized, X-ray crystallography would provide unequivocal proof of the molecular structure. It would reveal the planarity of the thiazole and phenyl rings and the dihedral angle between them, which is influenced by steric and electronic factors. In the solid state, intermolecular interactions such as hydrogen bonding or π-stacking can also be identified, providing insights into the crystal packing. mdpi.commdpi.com

Computational and Theoretical Studies on 2 Phenoxy 1,3 Thiazole Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-phenoxy-1,3-thiazole and its derivatives. nih.govresearchgate.net These calculations provide valuable information about molecular orbitals, charge distribution, and various reactivity descriptors.

Detailed research findings from DFT studies on related thiazole (B1198619) systems reveal trends that are applicable to this compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. biorxiv.org The distribution of these frontier orbitals is also significant; in many thiazole derivatives, the HOMO is delocalized over the thiazole ring, while the LUMO may be distributed across the entire molecule, including the phenoxy substituent. biorxiv.org

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand the electronic structure. NBO analysis can quantify the delocalization of electron density between the phenoxy group and the thiazole ring, providing insights into the nature of their conjugation.

Key electronic and reactivity parameters that can be calculated using DFT for this compound systems are summarized in the table below.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. Higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. Lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap; a larger gap implies greater hardness. |

| Electronegativity (χ) | A measure of the power of an atom or group of atoms to attract electrons. | Influences the polarity of bonds and the nature of intermolecular interactions. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Affects solubility and intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of the molecule. nih.gov

Conformational analysis of this compound would focus on the rotational freedom around the C-O bond connecting the phenoxy group to the thiazole ring. This rotation determines the relative orientation of the two aromatic systems, which in turn influences the extent of electronic conjugation and steric hindrance. Quantum chemical calculations can be used to determine the energies of different conformers and identify the most stable geometries. For related thiazole-containing amino acids, intramolecular hydrogen bonds have been shown to stabilize certain conformations. nih.gov

Molecular dynamics simulations provide a time-resolved view of the molecular motions. rsc.org By simulating the trajectory of the atoms over time, MD can reveal the accessible conformations and the dynamics of their interconversion. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents. The flexibility of the phenoxy-thiazole linkage can be quantified by analyzing the dihedral angle distributions from the MD trajectories.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. chemrxiv.org While specific QSRR studies on this compound are not extensively documented, the principles of this methodology can be applied to this class of compounds.

A typical QSRR study on a series of substituted this compound derivatives would involve the following steps:

Data Set Preparation : Synthesizing or computationally generating a series of derivatives with varying substituents on the phenoxy and/or thiazole rings.

Descriptor Calculation : Calculating a set of molecular descriptors for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Development : Using statistical methods such as multiple linear regression or machine learning algorithms to build a model that correlates the calculated descriptors with experimentally determined or computationally predicted reactivity data (e.g., reaction rates, equilibrium constants).

Model Validation : Assessing the predictive power of the developed model using internal and external validation techniques.

Such a QSRR model could then be used to predict the reactivity of new, unsynthesized this compound derivatives, thereby guiding the design of compounds with desired reactivity profiles.

Investigation of Aromaticity and Electronic Delocalization within the 1,3-Thiazole Ring and its Phenoxy Conjugation

The concept of aromaticity is central to understanding the stability and reactivity of the 1,3-thiazole ring. mdpi.com Computational methods provide various indices to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Aromatic Fluctuation Index (FLU). academie-sciences.fr These calculations can confirm the aromatic character of the thiazole ring in this compound.

The electronic delocalization between the phenoxy group and the 1,3-thiazole ring is a key feature of this system. The oxygen atom of the phenoxy group can donate a lone pair of electrons into the thiazole ring, leading to a conjugated π-system that extends over both rings. This conjugation can be investigated using several computational approaches:

Analysis of Molecular Orbitals : Visualization of the π-type molecular orbitals can show the extent of their delocalization across the molecule.

Electron Density Analysis : Methods like Atoms in Molecules (AIM) theory can be used to analyze the topology of the electron density and identify bond critical points that indicate electronic communication between the two rings.

Natural Bond Orbital (NBO) Analysis : This method can quantify the charge transfer and delocalization energies between the orbitals of the phenoxy group and the thiazole ring.

The degree of electronic delocalization can have a significant impact on the molecule's electronic properties, including its absorption spectrum and reactivity.

Computational Approaches for Ligand Design and Molecular Interactions (focused on chemical, not biological, binding)

Computational methods are invaluable for the rational design of ligands and for understanding their non-covalent interactions with other chemical species. researchgate.net In the context of this compound, these approaches can be used to design molecules with specific affinities for other chemical entities, such as metal ions or other organic molecules, based on their chemical interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to dock ligands into protein active sites, the principles of molecular docking can be applied to study the non-covalent binding of this compound derivatives to other chemical hosts. The scoring functions used in docking programs estimate the binding affinity by considering factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces.

The design of novel this compound-based ligands can be guided by an understanding of these fundamental molecular interactions. For instance, substituents can be strategically added to the phenoxy or thiazole rings to enhance specific interactions. The table below outlines some key molecular interactions and how they can be modulated in the design of this compound ligands.

| Interaction Type | Description | Design Strategy |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Introduce hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., -C=O, -NO2) on the ligand. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic phenoxy and thiazole rings can participate in stacking interactions. Modifying the electronic properties of the rings can tune the strength of these interactions. |

| Cation-π Interactions | A noncovalent interaction between a cation and the face of an electron-rich π system. | The electron-rich aromatic rings of this compound can interact favorably with cations. |

| Halogen Bonding | A noncovalent interaction between a halogen atom and a Lewis base. | Introduction of halogen substituents (F, Cl, Br, I) can enable specific halogen bonding interactions. |

By employing these computational approaches, it is possible to design and screen this compound derivatives with tailored properties for various chemical applications, such as in materials science or catalysis, by optimizing their non-covalent binding interactions.

Advanced Applications of 2 Phenoxy 1,3 Thiazole in Materials Science and Catalysis

Applications in Functional Organic Materials

The tunable electronic nature of the 2-phenoxy-1,3-thiazole scaffold makes it a compelling candidate for a variety of functional organic materials. By modifying the substituents on either the phenoxy or thiazole (B1198619) rings, researchers can fine-tune properties such as charge carrier mobility, luminescence, and environmental responsiveness.

Development of this compound-based Organic Electronic Materials (e.g., OLEDs, OFETs)

The thiazole moiety is a well-established component in organic semiconductors due to its electron-accepting nature, which facilitates electron transport. researchgate.netresearchgate.net The incorporation of a phenoxy group at the 2-position can further modulate the electronic properties, influencing the HOMO/LUMO energy levels and enhancing solubility and processability.

Organic Light-Emitting Diodes (OLEDs): Thiazole-based compounds are frequently used as host materials or emitters in OLEDs. rsc.orgmatilda.science Small molecules containing the thiazole core have been shown to be effective emitters, with their performance being highly dependent on the molecular design. For instance, donor-π-acceptor (D-π-A) architectures incorporating thiazole derivatives can exhibit intense photoluminescence. matilda.science The this compound structure fits this design principle, where the phenoxy group can act as part of a donor system and the thiazole as the acceptor. This push-pull characteristic is crucial for developing efficient emitters, including those for thermally activated delayed fluorescence (TADF). Research into related thiazole-based fluorophores has yielded materials with tunable white light emission, demonstrating HOMO and LUMO energy levels suitable for OLED applications. researchgate.net

Organic Field-Effect Transistors (OFETs): In the realm of OFETs, thiazole and its oligomers have been developed as n-type semiconductors. researchgate.netnorthwestern.edu The introduction of electron-withdrawing groups is a key strategy to lower the LUMO level for efficient electron injection and transport. While the phenoxy group is typically considered electron-donating, its electronic effect can be modified by substitution on the phenyl ring. The combination of the thiazole core with tailored phenoxy substituents could lead to high-performance n-channel or ambipolar OFETs. Studies on oligomers combining thiazole and thiophene (B33073) units have resulted in materials with excellent n-channel performance, achieving electron mobilities as high as 1.83 cm²/Vs. researchgate.netnorthwestern.edu The this compound unit could be integrated into such co-oligomer or co-polymer systems to optimize packing and charge transport properties. nankai.edu.cnacs.org

Below is a table summarizing the performance of representative thiazole-based organic electronic materials.

| Material Type | Application | Key Performance Metric | Reference |

| Thiazole/Thiophene Co-oligomer | OFET | Electron Mobility: up to 1.83 cm²/Vs | researchgate.net |

| Thiazolothiazole-Carbazole Derivative | OLED | Max. External Quantum Efficiency: 10.2% | matilda.science |

| Oxazole/Thiazole Derivative | OLED | Max. Current Efficiency: 50.7 cd/A | rsc.org |

| D–A Copolymer (Thieno[3,2-b]thiophene-alt-bithiazole) | Polymer Solar Cell | Power Conversion Efficiency: 5.35% | acs.org |

Integration into Supramolecular Assemblies and Responsive Polymer Systems

The ability of the this compound moiety to participate in non-covalent interactions makes it a valuable component for constructing complex supramolecular structures and smart materials.

Supramolecular Assemblies: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while C-H groups on both the thiazole and phenoxy rings can serve as hydrogen bond donors. These interactions, along with π-π stacking of the aromatic rings, can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.gov Research on related N-(benzo[d]thiazolyl) amides has demonstrated the formation of intricate supramolecular patterns, such as ribbons and sheets, governed by a combination of N—H⋯O, C—H⋯N, and halogen bonding interactions. nih.goviucr.org The specific geometry and electronic nature of this compound can be exploited to design new crystalline materials with tailored optical or electronic properties arising from their ordered solid-state packing.

Responsive Polymer Systems: Stimuli-responsive polymers, which change their physical properties in response to external signals like pH, temperature, or redox potential, are at the forefront of advanced materials research. nih.govmit.edu The thiazole ring, containing both sulfur and nitrogen heteroatoms, offers potential sites for creating responsive behavior. For instance, the sulfur atom is susceptible to oxidation by reactive oxygen species (ROS), which can alter the polymer's solubility from hydrophobic to hydrophilic. nih.gov This principle is used in thioether-containing polymers for ROS-responsive drug delivery. nih.gov By incorporating the this compound unit as a pendant group or within the main chain of a polymer, it may be possible to design novel materials that respond to changes in their chemical environment, with potential applications in sensors, controlled release systems, and adaptive materials. researchgate.net

Utilisation as Advanced Dyes and Pigments (as materials)

The thiazole ring is a key chromophore found in a wide variety of dyes and pigments. emerald.comresearchgate.net The conjugation between the phenoxy and thiazole rings in this compound, especially when extended with other chromophoric groups, can give rise to intense color.

The table below presents typical fastness properties for thiazolyl azo dyes on polyester (B1180765) fabric, illustrating the performance achievable with this class of materials.

| Dye Structure Type | Light Fastness | Wash Fastness | Sublimation Fastness | Rubbing Fastness |

| Thiazolyl Azo Disperse Dye | Moderate to Good | Very Good | Very Good to Excellent | Moderate to Good |

| Curcumin-based Thiazolyl Azo Dye | Good | High | Good | Good |

Role in Catalytic Systems

The unique electronic and structural features of this compound make it a valuable scaffold for the development of both metal-based and metal-free catalysts.

This compound as Ligands in Transition Metal Catalysis

The thiazole ring contains both a "hard" nitrogen and a "soft" sulfur donor atom, allowing it to coordinate with a wide variety of transition metals. nih.gov The this compound can act as a ligand, where the nitrogen atom's lone pair is the primary coordination site. The phenoxy group at the 2-position significantly influences the ligand's electronic properties, modulating the electron density at the nitrogen atom and thereby affecting the stability and reactivity of the resulting metal complex.

Thiazole-containing ligands have been successfully employed in various catalytic transformations. Metal complexes featuring thiazole-based Schiff base ligands have been synthesized with metals like Co(II), Ni(II), and Cu(II), forming stable octahedral or square planar geometries. nih.govajol.info These complexes are being investigated for their catalytic activity in oxidation and other organic reactions. The steric bulk and electronic nature of the phenoxy group in this compound can be used to tune the catalytic pocket of the metal center, potentially leading to enhanced selectivity and efficiency in reactions such as cross-coupling, hydrogenation, and polymerization.

Design and Synthesis of this compound-based Organocatalysts

One of the most significant applications of the thiazole core in catalysis is in the formation of N-heterocyclic carbenes (NHCs). nih.govnih.gov NHCs are a class of organocatalysts that have revolutionized synthetic chemistry by enabling unique modes of reactivity, most notably "umpolung" or polarity inversion.

The process begins with the N-alkylation or N-arylation of the this compound to form a thiazolium salt. This salt is a precatalyst; upon treatment with a base, the acidic proton at the C2 position is removed to generate the active catalyst, a thiazol-2-ylidene, which is a nucleophilic carbene. nih.govnih.gov

This NHC can then catalyze a variety of reactions, including:

Benzoin Condensation: The dimerization of aldehydes to form α-hydroxy ketones.

Stetter Reaction: The conjugate addition of an aldehyde to an activated alkene.

The phenoxy group at the C2 position, which is removed during the deprotonation to form the carbene, is not present in the final catalyst. However, the synthesis of the thiazole ring itself often relies on precursors where a phenoxy-like group might be present. More relevantly, substituents on the thiazolium nitrogen and at the C4 and C5 positions are crucial for tuning the catalyst's stability, solubility, and stereoselectivity (in asymmetric catalysis). nih.gov The pKa of the thiazolium precatalyst, a key factor in catalyst generation, is influenced by its substituents. Thiazolium salts typically have pKa values in the range of 16-19, making them more acidic than imidazolium (B1220033) salts. nih.gov The development of chiral thiazolium salts has been instrumental in achieving high enantioselectivity in NHC-catalyzed reactions.

Investigation of this compound as a Component in Biocatalytic Processes

Biocatalysis leverages enzymes and whole-cell systems to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. The use of heterocyclic compounds as substrates or building blocks in enzymatic reactions is a growing field of interest. For instance, oxidoreductase enzymes are widely used for bioremediation purposes on a variety of substrates. nih.gov

In the context of thiazole derivatives, research has demonstrated the use of biocatalysts, such as modified chitosan, to facilitate the synthesis of various thiazole-containing molecules. mdpi.comnih.gov These processes highlight the compatibility of the thiazole ring system with biological catalysts. Another study has investigated the enzymatic degradation of a thiazole-based dye, thioflavin T, using chloroperoxidase, demonstrating that enzymes can act on complex thiazole structures. nih.gov

Despite these related studies, there is no specific research investigating This compound as a substrate, building block, or component within a biocatalytic process. The scientific literature has not yet reported on enzymatic transformations, such as hydroxylations, reductions, or other modifications, being performed on the this compound molecule. Therefore, no research findings or data on its role or conversion in biocatalytic systems are available. This area remains unexplored, holding potential for future research into the enzymatic functionalization of this specific thiazole derivative.

Future Research Directions and Perspectives

Exploration of Novel 2-Phenoxy-1,3-thiazole Scaffolds with Unique Reactivity Profiles

Future research will heavily focus on the design and synthesis of innovative molecular frameworks that incorporate the this compound core. The goal is to create novel scaffolds with distinct and tunable reactivity profiles, opening avenues for new applications. A significant area of interest lies in the creation of hybrid molecules where the this compound moiety is linked to other heterocyclic systems. For instance, recent studies have shown the successful synthesis of bis-thiazoles connected to quinoxaline (B1680401) or thienothiophene through a 2-phenoxy-N-arylacetamide linker. nih.govnih.govacs.org This approach generates complex, multi-functional molecules with potential applications in medicinal chemistry, particularly in developing new antibacterial agents to combat microbial resistance. nih.govacs.org

The synthetic strategies for these novel scaffolds often involve multi-step reactions, starting with the preparation of key intermediates. nih.govacs.org For example, the reaction of bis(α-haloketones) with corresponding thiosemicarbazones is a key step in forming such hybrid compounds. nih.govnih.gov Future work will likely explore a wider range of heterocyclic partners and linking groups to systematically modulate the electronic and steric properties of the final molecules. This exploration will generate libraries of novel this compound derivatives, each with a unique reactivity profile to be screened for various biological and material science applications.

Integration of Machine Learning and AI in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the research landscape for this compound derivatives. mdpi.com These computational tools can significantly accelerate the discovery and optimization of new compounds by predicting their properties and activities, thus streamlining the experimental workflow. researchgate.net AI algorithms, particularly deep learning, can analyze vast datasets to identify hidden patterns and relationships between molecular structure and function. mdpi.comnih.gov

In the context of this compound research, AI can be employed for several purposes:

Predicting Biological Activity: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel, untested this compound derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and suggest optimal synthetic routes, saving time and resources in the laboratory. researchgate.net This is particularly valuable for the complex, multi-step syntheses often required for novel scaffolds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a set of target parameters (e.g., high affinity for a specific biological target, low toxicity), it can generate novel this compound structures that have never been synthesized before.

The successful application of AI in chemistry relies on the availability of high-quality, curated data. nih.govarxiv.org Therefore, a concerted effort to generate and share comprehensive datasets on the synthesis, properties, and activities of this compound derivatives will be crucial for fully realizing the potential of AI in this field.

Advancements in Sustainable Synthesis of this compound and its Functional Analogs

In line with the growing emphasis on green chemistry, a significant future research direction will be the development of more sustainable and environmentally benign methods for synthesizing this compound and its analogs. bepls.com Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the use of transition-metal catalysts, which can generate significant chemical waste. bepls.com

Future research will focus on several key areas to improve the sustainability of thiazole (B1198619) synthesis:

Green Solvents: Replacing conventional organic solvents with greener alternatives like water or bio-based solvents. bepls.com

Catalyst Development: Designing highly efficient and recyclable catalysts to minimize waste and energy consumption. mdpi.com Chitosan-based hydrogels, for example, have been explored as renewable and biodegradable biocatalysts for the synthesis of thiazole derivatives. mdpi.com

Energy Efficiency: Utilizing alternative energy sources like ultrasonic irradiation or microwave assistance to reduce reaction times and energy input. bepls.commdpi.com

Atom Economy: Developing synthetic protocols, such as multi-component single-pot reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing waste. bepls.com

By focusing on these principles, researchers can develop synthetic pathways that are not only more efficient but also have a significantly lower environmental impact. An example of a greener approach involves the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea (B124793) in PEG-400, a biodegradable polymer. bepls.com Adapting such methodologies for the synthesis of this compound derivatives is a key goal for future research.

Deepening Understanding of Structure-Property Relationships for Advanced Material Design

A deeper understanding of the relationship between the molecular structure of this compound derivatives and their resulting physicochemical properties is essential for their rational design as advanced materials. This involves a synergistic combination of experimental characterization and computational modeling.

Computational methods, such as ab initio and Density Functional Theory (DFT), are powerful tools for studying the electronic structure of thiazole derivatives. researchgate.net These calculations can provide valuable insights into properties like:

Molecular Geometry: Bond lengths and angles.

Electronic Properties: Net charges, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of a material.

Reactivity: Electron affinity and heats of formation, which provide information about the kinetic and thermodynamic stability of the molecule. researchgate.net

Table of Predicted Properties for Substituted Thiazoles

This table presents calculated data for thiazole and its methyl-substituted derivatives, illustrating how structural modifications influence electronic properties and stability. The data is derived from computational studies using RM1 and ab initio/HF methods.

| Compound | System | Heat of Formation (kcal/mol) | HOMO (eV) | LUMO (eV) | ∆E (HOMO-LUMO Gap) (eV) | Dipole Moment (µ) (D) |

| A | Thiazole | 259.667 | -9.468 | 3.348 | 12.816 | 1.552 |

| B | 2-Methyl thiazole | 287.121 | -9.135 | 3.512 | 12.647 | 1.036 |

| C | 4-Methyl thiazole | 285.574 | -9.117 | 3.508 | 12.625 | 1.124 |

| D | 5-Methyl thiazole | 359.742 | -9.174 | 3.462 | 12.636 | 1.843 |

| E | 2,4-Methyl thiazole | 313.079 | -8.821 | 3.668 | 12.489 | 0.616 |

| F | 2,5-Methyl thiazole | 314.204 | -8.862 | 3.620 | 12.482 | 1.310 |

| G | 4,5-Methyl thiazole | 313.413 | -8.862 | 3.602 | 12.464 | 1.526 |

| H | 2,4,5-Methyl thiazole | 340.939 | -8.592 | 3.758 | 12.350 | 0.950 |

Data sourced from Belaidi et al. researchgate.net

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Phenoxy-1,3-thiazole derivatives with high purity?

- Methodological Answer : The synthesis of this compound derivatives often involves multi-step reactions under controlled conditions. For example, phenoxy-containing thiazoles can be synthesized via condensation reactions between substituted phenols and thiazole precursors. Key steps include:

- Solvent selection : Polar aprotic solvents like DMSO or DMF are preferred for facilitating nucleophilic substitutions .

- Catalysts : Copper(I) iodide or palladium-based catalysts enhance coupling reactions, as seen in the synthesis of triazole-thiazole hybrids .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before final cyclization .

Post-synthesis, recrystallization in ethanol-water mixtures improves purity, with yields typically ranging from 65% to 87% depending on substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : To identify aromatic protons (δ 6.8–8.2 ppm) and thiazole carbons (δ 150–165 ppm). For example, the phenoxy group’s oxygen-linked carbons appear at δ 115–125 ppm in 13C NMR .

- FT-IR : Stretching vibrations for C-O (1250–1150 cm⁻¹) and C=N (1640–1600 cm⁻¹) confirm phenoxy and thiazole moieties .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., 69.48% C, 5.55% H, 7.38% N for a fluorophenyl-substituted derivative) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological applications?

- Methodological Answer : SAR analysis involves systematic substitution at the phenoxy and thiazole positions:

- Phenoxy substituents : Electron-withdrawing groups (e.g., -Br, -F) enhance antimicrobial activity by increasing electrophilicity . For instance, 4-bromophenyl derivatives (e.g., compound 9c) showed superior binding in docking studies compared to methoxy-substituted analogues .

- Thiazole modifications : Introducing benzimidazole-triazole hybrids (e.g., compound 9a) improves anti-inflammatory activity by mimicking endogenous ligands .

- Bioisosteric replacement : Replacing oxygen in phenoxy with sulfur (thioether) can alter pharmacokinetic profiles .

Q. What computational strategies are employed to predict the binding mechanisms of this compound derivatives with target enzymes?

- Methodological Answer : Molecular docking and dynamics simulations are critical:

- Docking software : Tools like AutoDock Vina or Schrödinger Suite predict binding poses. For example, compound 9c showed a docking score of −9.2 kcal/mol against α-glucosidase, with hydrogen bonds at Tyr-158 and Asp-356 .

- MD simulations : Analyze stability over 100 ns trajectories; RMSD values <2 Å indicate stable enzyme-ligand complexes .

- Free energy calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC50 values .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay conditions : pH, temperature, and enzyme sources (e.g., microbial vs. mammalian α-glucosidase) significantly alter IC50 values. Standardize protocols using guidelines from the Enzyme Inhibition and Medicinal Chemistry Journal .

- Substituent effects : Compare meta- vs. para-substituted phenoxy groups. For example, 4-fluorophenyl derivatives may exhibit higher cytotoxicity than 3-fluoro analogues due to improved membrane permeability .

- Statistical validation : Use ANOVA or t-tests to assess significance (p<0.05) across triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.